Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A notable study involved the synthesis of a series of compounds, including structures similar to Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, which were evaluated for their pharmacological properties. These compounds exhibited various degrees of antibacterial, antifungal, and antimycobacterial activities, demonstrating their potential in the development of new antimicrobial agents. The compounds were characterized using techniques such as NMR, mass spectroscopy, and elemental analysis, and their drug-likeness properties were assessed through in-silico analysis (Pandya et al., 2019).
Antimicrobial and Antifungal Activities
Another study explored the antimicrobial and antifungal capabilities of compounds derived from similar chemical frameworks, indicating good to moderate activity against specific bacterial and fungal strains. This research underscores the potential of these compounds in treating infections and diseases caused by these microorganisms (Mistry & Desai, 2006).
Anti-Mycobacterial Chemotypes
Research on Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds, closely related to the chemical structure of interest, identified them as promising anti-mycobacterial agents. This study synthesized and tested various derivatives for their activity against Mycobacterium tuberculosis, with several compounds showing potent activity. The study also involved 3D-QSAR analysis to understand the structural factors contributing to their efficacy (Pancholia et al., 2016).
Novel Building Blocks in Drug Discovery
A pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives was described, showcasing the versatility of benzo[d]thiazole as a core structure in medicinal chemistry. These derivatives offer new possibilities for drug discovery by providing building blocks that can be further modified (Durcik et al., 2020).
Corrosion Inhibition Properties
The corrosion inhibition capabilities of benzo[d]imidazole bearing 1,3,4-oxadiazoles, which share a structural motif with the compound of interest, were studied. These compounds demonstrated significant inhibition of corrosion in mild steel, highlighting their potential in industrial applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have shown potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its biological target. For anti-tubercular benzothiazole derivatives, they likely interact with the target protein DprE1, leading to inhibition of the bacteria .
Biochemical Pathways
The affected pathways would depend on the specific targets of the benzothiazole derivative. In the case of anti-tubercular activity, the compounds likely affect the biochemical pathways of Mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can vary widely depending on their specific biological targets. For instance, benzothiazole derivatives with anti-tubercular activity can lead to the inhibition of Mycobacterium tuberculosis growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-16-13(20-17-8)10-5-18(6-10)14(19)9-2-3-11-12(4-9)21-7-15-11/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPCTOVKLAIRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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